molecular formula C16H9BrN2S B416390 (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile CAS No. 301312-77-6

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile

Cat. No.: B416390
CAS No.: 301312-77-6
M. Wt: 341.2g/mol
InChI Key: SDBCWWJQCAQXGD-XYOKQWHBSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H9BrN2S and its molecular weight is 341.2g/mol. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis Techniques

The synthesis of benzothiazole- and benzimidazole-based heterocycles, including compounds related to "(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile", employs microwave-mediated techniques for efficient production. These methods facilitate the creation of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, highlighting the versatility of benzothiazole derivatives as building blocks in heterocyclic chemistry (Darweesh, Mekky, Salman, & Farag, 2016).

Antimicrobial Activities

Benzothiazole derivatives have been synthesized for evaluation against Mycobacterium tuberculosis, demonstrating modest growth inhibition. This research contributes to the understanding of structure-activity relationships in the context of developing new antimycobacterial agents (Sanna, Carta, Gherardini, Esmail, & Nikookar, 2002).

Copper-catalyzed Intramolecular Cyclization

The compound's structural motif has been utilized in the copper-catalyzed intramolecular cyclization of substituted thioureas, leading to the synthesis of N-benzothiazol-2-yl-amides. This process highlights the compound's role in facilitating novel synthetic routes under mild conditions (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).

Synthesis of Heterocyclic Compounds

Benzothiazole-based compounds have been engaged as intermediates for constructing various heterocycles, such as pyrrolo[2,1-b][1,3]benzothiazoles, showcasing their pivotal role in the development of molecules with potential antimicrobial, anticancer, and antioxidant properties (Al-Mutairi, Hafez, El-Gazzar, & Mohamed, 2022).

Anti-inflammatory Potential

The structural analogs of "this compound" have been synthesized and evaluated for their anti-inflammatory potential, demonstrating significant activity. This research suggests the compound's framework could be beneficial in the design of new anti-inflammatory drugs (Gandhi, Agarwal, Kalal, Bhargava, Jangid, & Agarwal, 2018).

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2S/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBCWWJQCAQXGD-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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